molecular formula C16H15FN4O2 B2817279 N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105229-62-6

N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2817279
CAS No.: 1105229-62-6
M. Wt: 314.32
InChI Key: DZEHCIUHINLJOH-UHFFFAOYSA-N
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Description

Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple fused heterocyclic scaffolds . Unfortunately, specific structural analysis for this compound is not available in the literature I have access to.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis of 5H-pyrimido[5,4-b]indole derivatives, including those with structural similarities to N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide. These derivatives are synthesized using methyl 3-amino-1H-indole-2-carboxylates, leading to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, among others (Shestakov et al., 2009).

Potential Biological Activity

  • Another study has prepared a compound structurally related to this compound, which shows a fragment similar to Brequinar, a compound used in SARS-CoV-2 treatment trials. This highlights the potential antiviral applications of these compounds (Manolov, Ivanov, & Bojilov, 2020).

Anti-inflammatory Properties

  • Research on N-pyridinyl(methyl)indolylpropanamides, similar in structure to this compound, has indicated their potential as non-acidic NSAIDs. These compounds, such as N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, have shown significant anti-inflammatory activity (Dassonville et al., 2008).

Antiviral and Anticancer Applications

  • The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, which shares a core structure with this compound, has been studied. This compound has shown nanomolar inhibitory activity against Hepatitis B virus, suggesting potential antiviral applications (Ivashchenko et al., 2019).

Herbicidal Activity

  • Compounds like 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have shown promising herbicidal activities. These compounds, structurally related to this compound, have been identified as effective inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism (Wang et al., 2017).

Future Directions

Indole-based compounds have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing and studying the properties of “N-allyl-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide” and similar compounds.

Properties

IUPAC Name

3-(8-fluoro-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2/c1-2-6-18-13(22)5-7-21-9-19-14-11-8-10(17)3-4-12(11)20-15(14)16(21)23/h2-4,8-9,20H,1,5-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEHCIUHINLJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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